![molecular formula C20H23N3O5S B2784801 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946303-45-3](/img/structure/B2784801.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

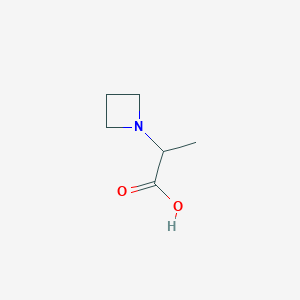

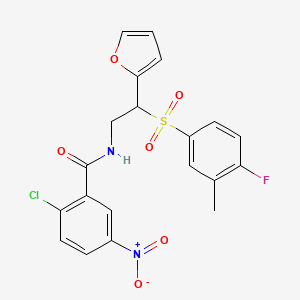

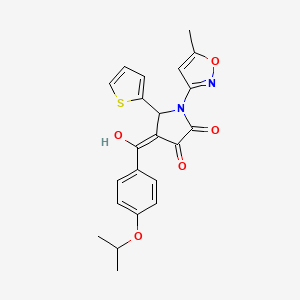

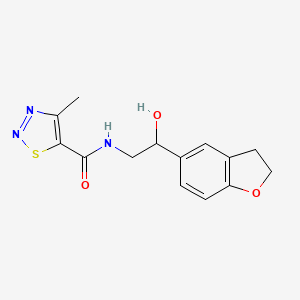

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also contains a morpholino group and a thiophene ring, both of which are common motifs in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its various rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role .Applications De Recherche Scientifique

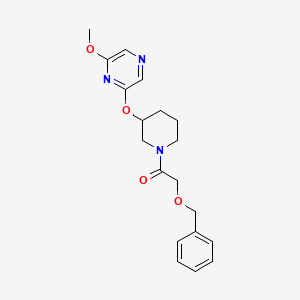

Potential in Inhibitory Activity and Drug Potentiation

This compound, due to its structural complexity, could potentially serve as a pharmacophore in designing inhibitors with high potency against specific targets such as DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI-3K). Research indicates that analogues with morpholine groups and specific aromatic substitutions have shown significant inhibitory activity. These compounds not only exhibit potent inhibition against these enzymes but also enhance the cytotoxicity of ionizing radiation and DNA-damaging anticancer agents, suggesting their application in cancer therapy by potentiating existing treatments (Cano et al., 2013).

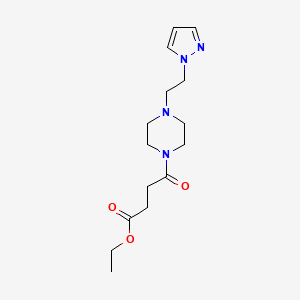

Catalytic Activity in Organic Synthesis

The structural elements present in N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide could be useful in catalysis, as seen in research on the alkylation of cyclic amines with alcohols. Studies involving ruthenium complexes bearing N-heterocyclic carbenes suggest that similar structures could facilitate highly efficient catalytic processes, potentially offering a new pathway for the synthesis of complex organic molecules (Öznur Doğan Ulu et al., 2017).

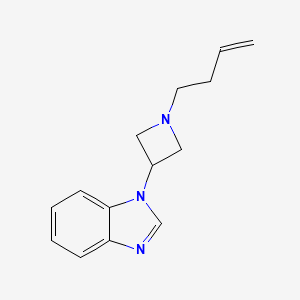

Antioxidant and Antimicrobial Properties

Compounds containing the benzodioxane moiety, similar to the one present in this compound, have been explored for their antioxidant and antimicrobial properties. Such compounds demonstrate good inhibitory activity against various enzymes and bacterial strains, indicating their potential use in developing new therapeutic agents with antioxidant and antibacterial activities (M. Irshad et al., 2016).

Application in Heterocyclic Carbenes and Tautomerization

The structural framework of this compound also suggests its utility in the synthesis of heterocyclic carbenes, which play a significant role in modern organic chemistry, especially in catalysis. Studies on metal-induced tautomerization of related molecules to form heterocyclic carbenes indicate potential applications in designing catalytic systems for various chemical transformations (J. Ruiz & B. F. Perandones, 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c24-19(20(25)22-15-1-2-17-18(11-15)28-9-8-27-17)21-12-16(14-3-10-29-13-14)23-4-6-26-7-5-23/h1-3,10-11,13,16H,4-9,12H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOBMPIWHKXNBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2784719.png)

![2-((3-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2784722.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2784724.png)

![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784735.png)